2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxybenzyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Potential
- Positive Inotropic Activities : A compound structurally similar to the specified chemical, used in a study, showed favorable activity as a positive inotropic agent, indicating potential in heart function enhancement (Li et al., 2008).
- Antiproliferative Activities : Modified analogs of a closely related compound demonstrated significant anticancer effects, highlighting its potential in cancer treatment (Wang et al., 2015).
- Inhibitory Activity Against PI3Ks : Adjustments to similar compounds resulted in potent inhibitory activities against PI3Ks and mTOR, essential in cancer therapeutics (Wang et al., 2015).
Structural and Chemical Analysis
- Chemical Structure Elucidation : Studies have focused on understanding the molecular structure and properties of related compounds, crucial for pharmaceutical development (Sallam et al., 2021).
Potential in Antiviral and Antibacterial Applications
- Antiviral Activity : Some derivatives have shown promising antiviral activity against hepatitis A virus, suggesting potential for broad-spectrum antiviral applications (Shamroukh & Ali, 2008).
- Antibacterial Activity : Various analogs of similar compounds have been synthesized and tested for antibacterial efficacy, indicating potential in combating bacterial infections (Reddy et al., 2013).
Anticancer and Antimicrobial Potentials
- Anticancer Activities : Compounds structurally related to the specified chemical have shown efficacy in inhibiting cancer cell proliferation, highlighting their potential in cancer therapy (Kumar et al., 2019).
- Insecticidal Applications : Derivatives of similar compounds have been explored for their potential as insecticides, particularly against agricultural pests (Fadda et al., 2017).
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s plausible that it interacts with its target protein in a manner similar to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, which inhibit the activity of their target proteins, thereby affecting cellular processes .
Biochemical Pathways
Given the potential inhibition of c-met kinase, it could impact pathways related to cell growth and survival .
Result of Action
If it acts similarly to other [1,2,4]triazolo[4,3-a]pyrazine derivatives, it could potentially inhibit the activity of its target protein, leading to effects on cell growth and survival .
Properties
IUPAC Name |
2-[[6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-3-31-18-10-8-16(9-11-18)19-12-13-21-25-26-23(28(21)27-19)32-15-22(29)24-14-17-6-4-5-7-20(17)30-2/h4-13H,3,14-15H2,1-2H3,(H,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQHCJAOHVWPSS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NCC4=CC=CC=C4OC)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.